molecular formula C17H18N2O B5249045 Phenyl-(1-propan-2-ylbenzimidazol-2-yl)methanol CAS No. 162891-16-9

Phenyl-(1-propan-2-ylbenzimidazol-2-yl)methanol

Cat. No.: B5249045
CAS No.: 162891-16-9
M. Wt: 266.34 g/mol
InChI Key: CCGMKVCKAXTOGX-UHFFFAOYSA-N
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Description

Phenyl-(1-propan-2-ylbenzimidazol-2-yl)methanol is a chemical compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl-(1-propan-2-ylbenzimidazol-2-yl)methanol typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent like sodium metabisulfite under mild conditions . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl-(1-propan-2-ylbenzimidazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl and benzimidazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the phenyl or benzimidazole rings.

Scientific Research Applications

Phenyl-(1-propan-2-ylbenzimidazol-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl-(1-propan-2-ylbenzimidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it has been shown to exhibit antiproliferative effects by interfering with cell division processes in cancer cells . Molecular docking studies suggest that the compound can interact with proteins involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Phenyl-(1-propan-2-ylbenzimidazol-2-yl)methanol can be compared with other benzimidazole derivatives:

    2-Phenylbenzimidazole: Similar structure but lacks the isopropyl group, which may affect its biological activity.

    1H-Benzimidazole: The parent compound of the benzimidazole family, used as a reference for comparing the effects of various substituents.

    2-(4-Fluorophenyl)benzimidazole: Contains a fluorine atom on the phenyl ring, which can enhance its biological activity due to increased lipophilicity.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

phenyl-(1-propan-2-ylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-12(2)19-15-11-7-6-10-14(15)18-17(19)16(20)13-8-4-3-5-9-13/h3-12,16,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGMKVCKAXTOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701211700
Record name 1-(1-Methylethyl)-α-phenyl-1H-benzimidazole-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701211700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162891-16-9
Record name 1-(1-Methylethyl)-α-phenyl-1H-benzimidazole-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162891-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Methylethyl)-α-phenyl-1H-benzimidazole-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701211700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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